molecular formula C20H21ClN2 B601754 8-Dechloro-10-chloro-N-methyl Desloratadine CAS No. 38092-90-9

8-Dechloro-10-chloro-N-methyl Desloratadine

Cat. No.: B601754
CAS No.: 38092-90-9
M. Wt: 324.85
InChI Key:
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Description

8-Dechloro-10-chloro-N-methyl Desloratadine is a chemical compound that serves as an impurity of Loratadine, a well-known antihistamine used to treat allergies. It is an isomer of N-Methyl Desloratadine and has the molecular formula C20H21ClN2 with a molecular weight of 324.85 g/mol.

Scientific Research Applications

8-Dechloro-10-chloro-N-methyl Desloratadine is primarily used in pharmaceutical research as a reference standard and impurity in the quality control of Loratadine and its derivatives. It helps in the identification and quantification of impurities in drug formulations, ensuring the safety and efficacy of the final product. Additionally, it may be used in studies related to the metabolism and degradation of antihistamines.

Biochemical Analysis

Cellular Effects

8-Dechloro-10-chloro-N-methyl Desloratadine affects various types of cells and cellular processes. It influences cell function by interacting with histamine H1 receptors, similar to desloratadine . This interaction can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the binding of this compound to histamine receptors can inhibit the release of inflammatory mediators, thereby reducing allergic responses. Additionally, its effects on enzyme activity can alter metabolic flux and the levels of specific metabolites within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a selective inhibitor of UGT2B10, it affects the metabolism of desloratadine and its related compounds. This inhibition can lead to altered pharmacokinetics and potentially increased levels of desloratadine in the body. Furthermore, this compound competes with histamine for binding to H1 receptors, blocking the action of histamine and providing relief from allergic symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that desloratadine and its impurities, including this compound, are stable under certain conditions but may degrade over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in enzyme activity and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular processes and enzyme activity. At higher doses, toxic or adverse effects can be observed . These effects may include alterations in histamine receptor binding, enzyme inhibition, and changes in gene expression. Threshold effects have been noted, where a certain dosage level is required to elicit significant biochemical and cellular responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. It has been shown to interact with drug transport molecules such as P-glycoprotein and organic anion transport polypeptide . These interactions can affect its localization and accumulation within specific tissues. The distribution of this compound is also influenced by its binding affinity to histamine receptors and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Chemical Reactions Analysis

8-Dechloro-10-chloro-N-methyl Desloratadine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

8-Dechloro-10-chloro-N-methyl Desloratadine is similar to other Loratadine impurities and derivatives, such as:

    N-Methyl Desloratadine: An isomer with similar structural features but different chemical properties.

    8-Bromo-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another related compound used in pharmaceutical research.

    Loratadine: The parent compound, widely used as an antihistamine.

The uniqueness of this compound lies in its specific structural modifications, which make it a valuable reference standard in the quality control of Loratadine formulations.

Properties

IUPAC Name

15-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMDPRYKTDFAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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